N-{[4-(2,5-dimethoxyphenyl)-5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-(pyrrolidine-1-sulfonyl)benzamide
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Overview
Description
“N-{[4-(2,5-dimethoxyphenyl)-5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-(pyrrolidine-1-sulfonyl)benzamide” is a complex organic compound that features a variety of functional groups, including a triazole ring, a sulfonyl group, and a carbamoyl group. Compounds with such diverse functional groups often exhibit unique chemical and biological properties, making them of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-{[4-(2,5-dimethoxyphenyl)-5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-(pyrrolidine-1-sulfonyl)benzamide” likely involves multiple steps, each targeting the formation of specific functional groups. Typical synthetic routes might include:
- Formation of the triazole ring through cyclization reactions.
- Introduction of the dimethoxyphenyl group via electrophilic aromatic substitution.
- Attachment of the fluorophenyl carbamoyl group through nucleophilic substitution.
- Incorporation of the pyrrolidine-1-sulfonyl group via sulfonation reactions.
Industrial Production Methods
Industrial production of such a compound would require optimization of reaction conditions to maximize yield and purity. This might involve:
- Use of catalysts to accelerate reaction rates.
- Implementation of purification techniques such as recrystallization or chromatography.
- Scaling up reactions while maintaining safety and environmental standards.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The carbamoyl group can be reduced to an amine.
Substitution: The dimethoxyphenyl group can participate in nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Chemistry
The compound’s diverse functional groups make it a valuable intermediate in organic synthesis, allowing for the creation of more complex molecules.
Biology
The compound may exhibit biological activity, making it a candidate for drug development or biochemical studies.
Medicine
Industry
The compound could be used in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism by which the compound exerts its effects would depend on its specific interactions with molecular targets. This might involve:
- Binding to enzymes or receptors.
- Modulating signaling pathways.
- Interacting with nucleic acids or proteins.
Comparison with Similar Compounds
Similar Compounds
- N-{[4-(2,5-dimethoxyphenyl)-5-({[(4-chlorophenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-(pyrrolidine-1-sulfonyl)benzamide
- N-{[4-(2,5-dimethoxyphenyl)-5-({[(4-bromophenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-(pyrrolidine-1-sulfonyl)benzamide
Uniqueness
The presence of the fluorophenyl group in “N-{[4-(2,5-dimethoxyphenyl)-5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-(pyrrolidine-1-sulfonyl)benzamide” may confer unique properties, such as increased lipophilicity or altered binding affinity to biological targets.
Properties
IUPAC Name |
N-[[4-(2,5-dimethoxyphenyl)-5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-4-pyrrolidin-1-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H31FN6O6S2/c1-42-23-11-14-26(43-2)25(17-23)37-27(34-35-30(37)44-19-28(38)33-22-9-7-21(31)8-10-22)18-32-29(39)20-5-12-24(13-6-20)45(40,41)36-15-3-4-16-36/h5-14,17H,3-4,15-16,18-19H2,1-2H3,(H,32,39)(H,33,38) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFBGHOMOOUYAPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)N2C(=NN=C2SCC(=O)NC3=CC=C(C=C3)F)CNC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H31FN6O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
654.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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